molecular formula C9H13BrN2OS B12073848 4-Bromo-5-butylthiophene-2-carbohydrazide

4-Bromo-5-butylthiophene-2-carbohydrazide

Cat. No.: B12073848
M. Wt: 277.18 g/mol
InChI Key: DWPCIBSXOJNOHT-UHFFFAOYSA-N
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Description

4-Bromo-5-butylthiophene-2-carbohydrazide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a butyl group on the thiophene ring, along with a carbohydrazide functional group, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-butylthiophene-2-carbohydrazide typically involves the bromination of 5-butylthiophene-2-carbohydrazide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-butylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbohydrazide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed in anhydrous solvents.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from the carbohydrazide group.

Scientific Research Applications

4-Bromo-5-butylthiophene-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Bromo-5-butylthiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carbohydrazide group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide

Uniqueness

4-Bromo-5-butylthiophene-2-carbohydrazide is unique due to the presence of both a butyl group and a carbohydrazide functional group on the thiophene ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

4-bromo-5-butylthiophene-2-carbohydrazide

InChI

InChI=1S/C9H13BrN2OS/c1-2-3-4-7-6(10)5-8(14-7)9(13)12-11/h5H,2-4,11H2,1H3,(H,12,13)

InChI Key

DWPCIBSXOJNOHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(S1)C(=O)NN)Br

Origin of Product

United States

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